molecular formula C8H20Cl2N2 B1390756 (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride CAS No. 70708-33-7

(1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride

Cat. No.: B1390756
CAS No.: 70708-33-7
M. Wt: 215.16 g/mol
InChI Key: UDYXZFBJGBDHHP-RHJRFJOKSA-N
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Description

(1R,2R)-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride: is a chemical compound with the molecular formula C8H18N2·2HCl. It is a chiral diamine, meaning it has two amine groups attached to a cyclohexane ring, with methyl groups at the 1 and 2 positions in a trans configuration. This compound is commonly used in organic synthesis and various industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reduction of corresponding nitro compounds or the reductive amination of cyclohexanone derivatives. One common method involves the reaction of cyclohexanone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale reductive amination processes, which involve the use of high-pressure reactors and continuous flow systems to ensure efficient and cost-effective production.

Chemical Reactions Analysis

(1R,2R)-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo-compounds, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Sodium cyanoborohydride (NaBH3CN), hydrogen gas (H2)

  • Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed:

  • Oxidation: Cyclohexanone derivatives

  • Reduction: Cyclohexane derivatives

  • Substitution: Various substituted cyclohexanes

Scientific Research Applications

(1R,2R)-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride: has several scientific research applications, including:

  • Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

  • Biology: Employed in the study of enzyme inhibitors and as a ligand in biochemical assays.

  • Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through its interaction with various molecular targets and pathways. Its mechanism of action involves the formation of stable complexes with metal ions, which can then participate in catalytic processes or serve as intermediates in organic synthesis.

Comparison with Similar Compounds

(1R,2R)-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride: is unique due to its chiral nature and specific structural features. Similar compounds include:

  • Trans-N,N'-Dimethyl-1,2-cyclohexanediamine: Similar in structure but lacks the chiral centers.

  • Cis-N,N'-Dimethyl-1,2-cyclohexanediamine: Similar in composition but with a different spatial arrangement of the amine groups.

These compounds differ in their reactivity and applications due to their distinct stereochemistry.

Properties

IUPAC Name

(1R,2R)-1-N,2-N-dimethylcyclohexane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-9-7-5-3-4-6-8(7)10-2;;/h7-10H,3-6H2,1-2H3;2*1H/t7-,8-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYXZFBJGBDHHP-RHJRFJOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1NC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCCC[C@H]1NC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963822
Record name N~1~,N~2~-Dimethylcyclohexane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473918-41-1, 70708-33-7
Record name N~1~,N~2~-Dimethylcyclohexane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-Methyl[2-(methylamino)cyclohexyl]amine Dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.221.291
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-(1R,2R)-(-)-N,N'-Dimethyl-1,2-cyclohexanediamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride
Reactant of Route 2
(1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride
Reactant of Route 3
(1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride
Reactant of Route 4
(1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride
Reactant of Route 5
(1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
(1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride

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